1-Benzyl-4-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazine
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Overview
Description
1-Benzyl-4-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a chlorinated and methoxylated phenyl ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Benzyl-4-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the benzyl group: Benzylation of the piperazine ring is often carried out using benzyl chloride in the presence of a base.
Attachment of the sulfonyl group: The sulfonylation step involves reacting the benzylated piperazine with a sulfonyl chloride derivative of the chlorinated and methoxylated phenyl ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Benzyl-4-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an antimicrobial or anticancer agent.
Industry: Its chemical stability and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Benzyl-4-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
When compared to similar compounds, 1-Benzyl-4-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazine stands out due to its unique combination of functional groups. Similar compounds might include:
1-Benzyl-4-(phenylsulfonyl)piperazine: Lacks the chlorinated and methoxylated phenyl ring, which may affect its reactivity and biological activity.
4-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazine: Lacks the benzyl group, which can influence its chemical properties and interactions.
Properties
IUPAC Name |
1-benzyl-4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-15-12-18(25-2)19(13-17(15)20)26(23,24)22-10-8-21(9-11-22)14-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCLFGGRDIYRKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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